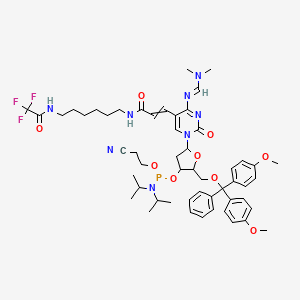
Amino-modifier-C 6-DC cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-modifier-C 6-DC cep is a phosphoramidite compound used in the synthesis of oligonucleotides. It is specifically designed to introduce an amino group into the oligonucleotide sequence, which can then be used for further modifications such as labeling or conjugation with other molecules. This compound is essential in the field of molecular biology and biotechnology for creating modified oligonucleotides with specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-modifier-C 6-DC cep involves the following steps:
Protection of the Amino Group: The amino group is protected using a trifluoroacetyl group to prevent unwanted reactions during the synthesis process.
Coupling with Deoxycytidine: The protected amino group is then coupled with deoxycytidine to form the desired compound. This step typically involves the use of phosphoramidite chemistry, where the amino-modifier is reacted with deoxycytidine in the presence of a coupling agent such as tetrazole.
Deprotection: The trifluoroacetyl protecting group is removed under basic conditions, typically using ammonium hydroxide, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves automated synthesis using DNA synthesizers, where the compound is added at specific positions in the oligonucleotide sequence. The use of automated synthesizers ensures high precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Amino-modifier-C 6-DC cep undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing it to be replaced with other functional groups.
Coupling Reactions: The amino group can be coupled with various molecules, such as fluorescent dyes or enzymes, through peptide bond formation.
Deprotection Reactions: The trifluoroacetyl protecting group is removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Coupling Agents: Tetrazole or other activators are used to facilitate the coupling of the amino-modifier with deoxycytidine.
Deprotection Agents: Ammonium hydroxide is commonly used to remove the trifluoroacetyl protecting group.
Major Products Formed
The major product formed from these reactions is the modified oligonucleotide with an amino group at a specific position, which can then be further modified or labeled as needed.
Scientific Research Applications
Amino-modifier-C 6-DC cep has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies, including the investigation of DNA-protein interactions and the development of new diagnostic tools.
Biology: In molecular biology, it is used to create labeled oligonucleotides for studying gene expression, DNA replication, and other cellular processes.
Medicine: The compound is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which can target specific genes for the treatment of various diseases.
Industry: In the biotechnology industry, this compound is used in the production of custom oligonucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of Amino-modifier-C 6-DC cep involves the introduction of an amino group into the oligonucleotide sequence. This amino group can then participate in various chemical reactions, such as coupling with other molecules or forming peptide bonds. The presence of the amino group allows for the attachment of labels, probes, or other functional groups, enabling the modified oligonucleotide to be used in a wide range of applications.
Comparison with Similar Compounds
Amino-modifier-C 6-DC cep is unique in its ability to introduce an amino group into oligonucleotides with high efficiency and precision. Similar compounds include:
Amino-modifier-C 6-dT: This compound introduces an amino group into thymidine residues in oligonucleotides.
Amino-modifier-C 6-dA: This compound introduces an amino group into adenine residues in oligonucleotides.
Amino-modifier-C 6-dG: This compound introduces an amino group into guanine residues in oligonucleotides.
Each of these compounds has specific applications depending on the desired modification and the target oligonucleotide sequence. The choice of compound depends on the specific requirements of the research or industrial application.
Properties
Molecular Formula |
C53H68F3N8O9P |
|---|---|
Molecular Weight |
1049.1 g/mol |
IUPAC Name |
3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66) |
InChI Key |
BOZPQLMADZRBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
![benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14081413.png)
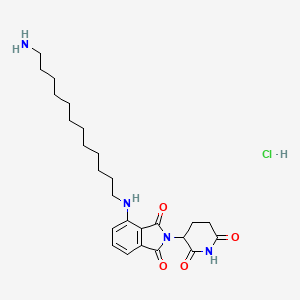
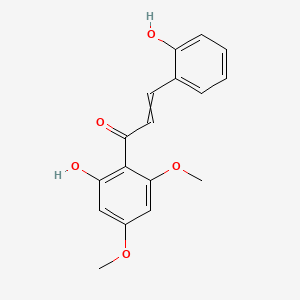
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
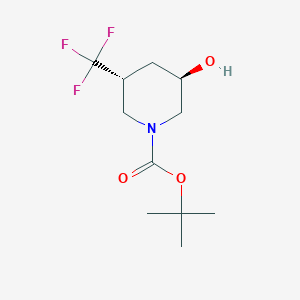
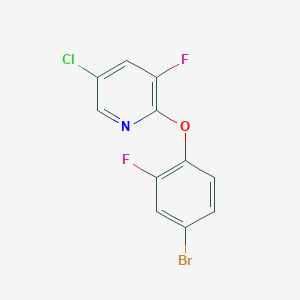
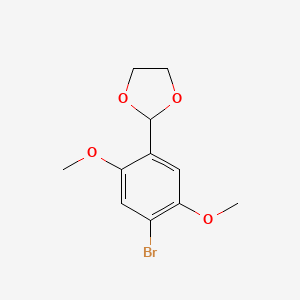
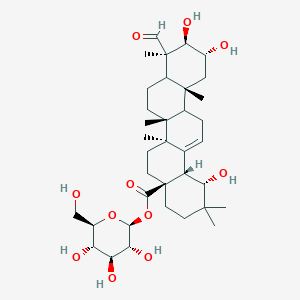
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
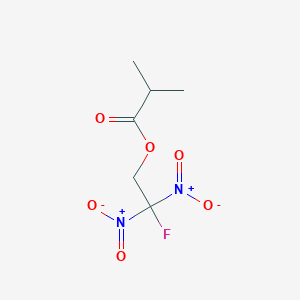

![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
